molecular formula C13H16N2O2 B11437387 3-pentylquinazoline-2,4(1H,3H)-dione

3-pentylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11437387
M. Wt: 232.28 g/mol
InChI Key: HFXMQTFKUNAJAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with a pentyl group attached to the nitrogen atom at the third position and carbonyl groups at the second and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pentylquinazoline-2,4(1H,3H)-dione can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzamides with appropriate aldehydes or ketones. For instance, the reaction of 2-aminobenzamide with pentanal under acidic conditions can yield the desired product. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or acetic acid, at elevated temperatures.

Another method involves the use of anthranilic acid derivatives. The anthranilic acid derivative is first converted to the corresponding amide, which is then cyclized to form the quinazolinone ring system. This method often requires the use of dehydrating agents, such as phosphorus oxychloride or thionyl chloride, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired yield. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Pentylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives with different substituents.

    Reduction: Reduction of the carbonyl groups can yield dihydroquinazoline derivatives.

    Substitution: The pentyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Quinazoline-2,4-dione derivatives with various substituents.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Quinazolinone derivatives with different alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

3-Pentylquinazoline-2,4(1H,3H)-dione can be compared with other quinazolinone derivatives, such as:

    3-Phenylquinazoline-2,4(1H,3H)-dione: Similar structure but with a phenyl group instead of a pentyl group. Exhibits different biological activities and reactivity.

    2-Methylquinazoline-4(3H)-one: Lacks the carbonyl group at the second position and has a methyl group at the second position. Shows different chemical reactivity and biological properties.

    4(3H)-Quinazolinone: Basic quinazolinone structure without additional substituents. Used as a reference compound for studying the effects of various substituents on biological activity.

The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct chemical and biological properties compared to other quinazolinone derivatives.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

3-pentyl-1H-quinazoline-2,4-dione

InChI

InChI=1S/C13H16N2O2/c1-2-3-6-9-15-12(16)10-7-4-5-8-11(10)14-13(15)17/h4-5,7-8H,2-3,6,9H2,1H3,(H,14,17)

InChI Key

HFXMQTFKUNAJAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=CC=CC=C2NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.